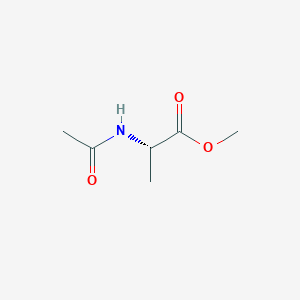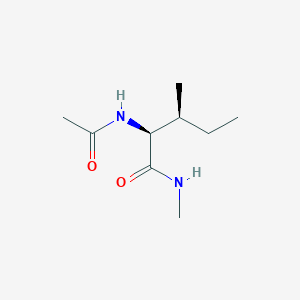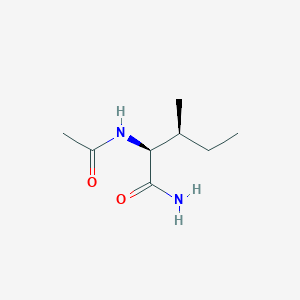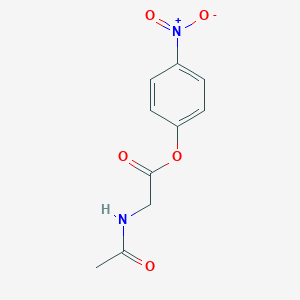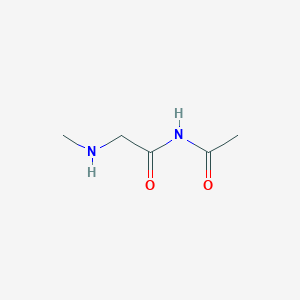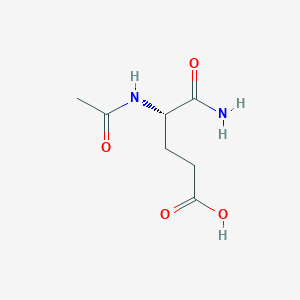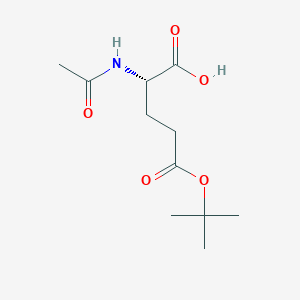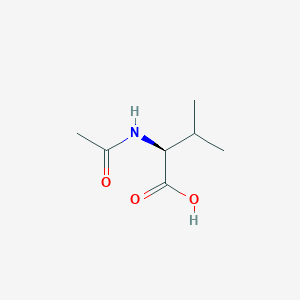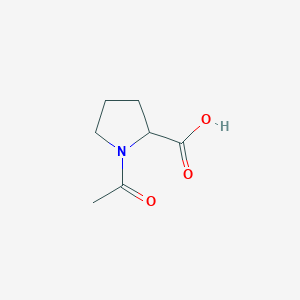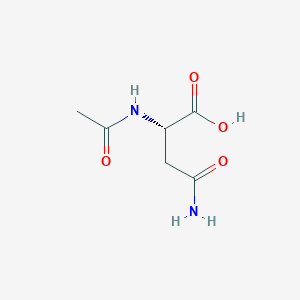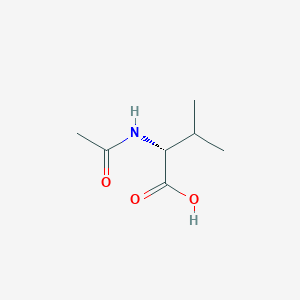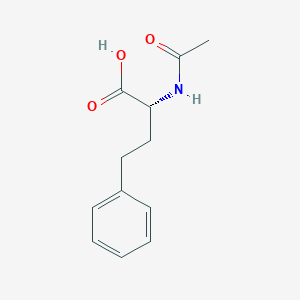![molecular formula C9H11ClN2O3 B556477 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride CAS No. 256657-23-5](/img/structure/B556477.png)
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride
描述
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride, also known as o-aminobenzoylglycine hydrochloride, is a peptide derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is often used in biochemical assays and research due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride typically involves the coupling of o-aminobenzoic acid with glycine. The reaction is usually carried out in an aqueous medium with the aid of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often include maintaining the pH at around 7-8 and stirring the mixture at room temperature for several hours. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
化学反应分析
Types of Reactions
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in a basic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
科学研究应用
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various biochemical assays.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as a substrate for proteolytic enzymes, leading to the release of fluorescent products that can be measured to study enzyme activity. The compound’s ability to form stable complexes with metal ions also plays a role in its biochemical applications.
相似化合物的比较
Similar Compounds
o-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the glycine moiety.
Glycine: A simple amino acid that forms part of the 2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride structure.
Abz-Gly-Phe-(NO2)-Pro: A related peptide used in similar biochemical assays.
Uniqueness
This compound is unique due to its combination of the aminobenzoyl group and glycine, which imparts specific fluorescent properties and makes it suitable for a variety of biochemical applications. Its ability to act as a substrate for proteolytic enzymes and its stability in various reaction conditions further distinguish it from other similar compounds.
属性
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSZXHFZFRVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


